molecular formula C8H9N3O4 B2578110 N-hydroxy-N-methyl-N'-(4-nitrophenyl)urea CAS No. 28267-57-4

N-hydroxy-N-methyl-N'-(4-nitrophenyl)urea

Cat. No.: B2578110
CAS No.: 28267-57-4
M. Wt: 211.177
InChI Key: QDWDPUOZHMWVAO-UHFFFAOYSA-N
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Description

N-hydroxy-N-methyl-N’-(4-nitrophenyl)urea is a chemical compound with the molecular formula C8H9N3O4 It is characterized by the presence of a nitrophenyl group, a hydroxy group, and a methyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-N-methyl-N’-(4-nitrophenyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and efficient, providing high yields and chemical purity.

Industrial Production Methods

Industrial production of N-hydroxy-N-methyl-N’-(4-nitrophenyl)urea typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. Although this method is not environmentally friendly, it is widely used due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-N-methyl-N’-(4-nitrophenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group can yield aniline derivatives, while oxidation can produce nitro derivatives.

Mechanism of Action

The mechanism of action of N-hydroxy-N-methyl-N’-(4-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the biological context. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-N-methyl-N’-(4-chlorophenyl)urea
  • N-hydroxy-N-methyl-N’-(4-methylphenyl)urea
  • N-hydroxy-N-methyl-N’-(4-aminophenyl)urea

Uniqueness

N-hydroxy-N-methyl-N’-(4-nitrophenyl)urea is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-hydroxy-1-methyl-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-10(13)8(12)9-6-2-4-7(5-3-6)11(14)15/h2-5,13H,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWDPUOZHMWVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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